Functional Divergence from Box-5 Antagonist Determined by Single N-Terminal Modification
Foxy-5 TFA and Box-5 share the identical core hexapeptide sequence (Met-Asp-Gly-Cys-Glu-Leu) but differ exclusively in their N-terminal modifications. Foxy-5 possesses an N-terminal formyl group, which confers agonistic activity at the Frizzled-5 receptor. In stark contrast, Box-5 is modified with a t-butyloxycarbonyl (t-boc) group, converting it into a potent Wnt5a antagonist [1]. This single molecular change yields opposite pharmacological effects, underscoring that the compounds are not interchangeable. Procurement of Box-5 for studies requiring Wnt5a activation would lead to invalid results due to functional antagonism.
| Evidence Dimension | Functional Activity (Wnt5a receptor modulation) |
|---|---|
| Target Compound Data | Agonist (mimics Wnt5a function; inhibits cancer cell migration) |
| Comparator Or Baseline | Box-5 peptide: Antagonist (inhibits Wnt5a signaling) |
| Quantified Difference | Opposite functional outcome (agonism vs. antagonism) |
| Conditions | In vitro wound-healing assays; cell migration/invasion models; Frizzled-5 receptor binding studies |
Why This Matters
Ensures procurement of the correct functional tool for studying Wnt5a agonism versus antagonism, preventing wasted resources on non-functional analogs.
- [1] Jenei, V., Sherwood, V., Howlin, J., Linnskog, R., Säfholm, A., Axelsson, L., & Andersson, T. (2009). A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion. Proceedings of the National Academy of Sciences, 106(46), 19473-19478. (PMCID: PMC2780806). View Source
